2,4-dichloroimidazo[2,1-f][1,2,4]triazine 2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 1810700-89-0
VCID: VC11574406
InChI: InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H
SMILES: C1=CN2C(=N1)C(=NC(=N2)Cl)Cl
Molecular Formula: C5H2Cl2N4
Molecular Weight: 189

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

CAS No.: 1810700-89-0

Cat. No.: VC11574406

Molecular Formula: C5H2Cl2N4

Molecular Weight: 189

Purity: 95

* For research use only. Not for human or veterinary use.

2,4-dichloroimidazo[2,1-f][1,2,4]triazine - 1810700-89-0

Specification

CAS No. 1810700-89-0
Molecular Formula C5H2Cl2N4
Molecular Weight 189
IUPAC Name 2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H
SMILES C1=CN2C(=N1)C(=NC(=N2)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4-Dichloroimidazo[2,1-f] triazine features a bicyclic framework comprising an imidazole ring fused to a 1,2,4-triazine moiety. The chlorine substituents at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. The planar structure and conjugated π-system contribute to its stability and reactivity .

Physical and Chemical Parameters

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC5H2Cl2N4\text{C}_5\text{H}_2\text{Cl}_2\text{N}_4
Molecular Weight189 g/mol
Density1.9±0.1g/cm31.9 \pm 0.1 \, \text{g/cm}^3
Exact Mass187.965652 Da
LogP (Partition Coefficient)0.48
Refractive Index1.807

The relatively low LogP value suggests moderate hydrophilicity, which may influence solubility in polar solvents .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 2,4-dichloroimidazo[2,1-f] triazine typically involves cyclization strategies using 1,2,4-triazine precursors. One common method employs chloroacetaldehyde or its dimethyl acetal under reflux conditions to form the imidazo-triazine core . Microwave-assisted and metal-catalyzed reactions have also been explored to enhance yield and reduce reaction times .

Representative Reaction Pathway:

  • Starting Material: 1,2,4-Triazine derivative.

  • Cyclization: Treatment with chloroacetaldehyde in the presence of acetic acid and ammonium acetate under reflux.

  • Chlorination: Introduction of chlorine atoms using phosphorus oxychloride (POCl₃) or other chlorinating agents.

Reactivity and Functionalization

The chlorine atoms at positions 2 and 4 serve as reactive sites for further functionalization:

  • Nucleophilic Aromatic Substitution: Replacement of chlorine with amines, alkoxides, or thiols.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.

  • Electrophilic Addition: Reactivity at the electron-deficient triazine ring enables additions with Grignard reagents or enolates .

Applications in Drug Discovery

Multitarget-Directed Ligands (MTDLs)

The compound’s ability to modulate multiple biological targets aligns with MTDL strategies for complex diseases. For example, triazine-indole hybrids inhibit both cholinesterase and β-secretase (BACE1), targets relevant to Alzheimer’s therapy . Functionalization of 2,4-dichloroimidazo[2,1-f] triazine with neuroactive substituents could yield dual-acting agents.

Prodrug Development

The chlorine atoms can be replaced with prodrug moieties (e.g., ester groups) to improve bioavailability. Hydrolysis in vivo would regenerate the active compound, enhancing therapeutic efficacy .

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s interactions with biological targets (e.g., kinases, amyloid proteins) using X-ray crystallography or molecular docking.

  • Evaluate metabolic stability and cytochrome P450 interactions to predict drug-drug interactions .

In Vivo Efficacy and Toxicology

  • Conduct rodent studies to assess pharmacokinetics, brain permeability, and toxicity profiles.

  • Explore formulations to enhance solubility and bioavailability.

Structural Optimization

  • Synthesize analogs with varied substituents (e.g., fluorine, bromine) to improve potency and selectivity.

  • Investigate bifunctional derivatives combining triazine cores with known pharmacophores (e.g., donepezil fragments for Alzheimer’s) .

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